molecular formula C11H15NO4 B13614043 Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

Ethyl (r)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B13614043
M. Wt: 225.24 g/mol
InChI Key: NULMGOSOSZBEQL-MRVPVSSYSA-N
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Description

Ethyl (R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate is a tyrosine-derived ethyl ester characterized by:

  • Core structure: A propanoate backbone with an amino group at position 2 and a 3,4-dihydroxyphenyl (catechol) group at position 2.
  • Stereochemistry: The (R)-configuration at the amino-bearing carbon, distinguishing it from (S)-isomers like L-DOPA derivatives.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoate

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m1/s1

InChI Key

NULMGOSOSZBEQL-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate typically involves the esterification of 3,4-dihydroxyphenylalanine (DOPA) with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to shield the hydroxyl groups during the esterification process, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve energy efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Amides and esters.

Scientific Research Applications

Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl (R)-2-Amino-3-(3,4-Dihydroxyphenyl)Propanoate vs. Methyldopate

Methyldopate (Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, CAS 2544-09-4):

  • Key differences: A methyl group at the α-carbon (adjacent to the amino group). (S)-configuration at the chiral center.
  • Pharmacology: Used as an antihypertensive prodrug, metabolized to α-methyldopa, which inhibits norepinephrine synthesis .
  • Physicochemical properties: Molecular formula: C₁₂H₁₇NO₄ Molecular weight: 239.3 g/mol .
Parameter Ethyl (R)-Target Compound Methyldopate
Chirality (R)-configuration (2S)-configuration
Substituents No α-methyl α-methyl group
Molecular Weight Not explicitly provided 239.3 g/mol
Therapeutic Use Undefined (probable prodrug) Antihypertensive

Ethyl (R)-Target Compound vs. Ethyl 2-Amino-3-(3,4-Dihydroxyphenyl)Propanoate Hydrochloride

Hydrochloride Salt (CAS 23234-41-5):

  • Key differences: Protonated amino group (as HCl salt), enhancing water solubility. No stereochemical specification in the provided data .
  • Physicochemical properties: Molecular formula: C₁₁H₁₆ClNO₄ Molecular weight: 261.70 g/mol .

Ethyl (R)-Target Compound vs. Ethyl Caffeate

Ethyl Caffeate (CAS 102-37-4):

  • Key differences: Lacks the amino group; instead, it has a cinnamate (α,β-unsaturated ester) structure.
  • Pharmacology : Primarily studied for antioxidant and anti-inflammatory properties, unrelated to neurotransmitter pathways .
  • Molecular formula : C₁₁H₁₂O₄ (MW 208.21 g/mol) .

Ethyl (R)-Target Compound vs. L-DOPA

L-DOPA ((2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid, CAS 59-92-7):

  • Key differences :
    • Carboxylic acid instead of an ethyl ester.
    • (S)-configuration.
  • Pharmacology : Gold-standard treatment for Parkinson’s disease, directly metabolized to dopamine .

Stereochemical Impact on Bioactivity

  • The (R)- vs. (S)-configuration critically influences receptor binding. For example, L-DOPA’s (S)-form is bioactive, while (R)-isomers are typically inactive in dopamine synthesis .
  • Methyldopate’s (2S)-configuration and α-methyl group enhance its stability and antihypertensive efficacy compared to non-methylated analogs .

Prodrug Potential of Ethyl Esters

  • Esterification (e.g., ethyl or methyl esters) is a common strategy to improve blood-brain barrier penetration. Methyldopate’s ethyl ester facilitates its conversion to active α-methyldopa in vivo .
  • The target compound’s ethyl ester may similarly enhance bioavailability, though its metabolic pathway remains uncharacterized in the provided evidence.

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